molecular formula C8H17NO B13169741 4-[(Butan-2-yl)amino]butan-2-one

4-[(Butan-2-yl)amino]butan-2-one

Cat. No.: B13169741
M. Wt: 143.23 g/mol
InChI Key: ICGSUKDJSIFPMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Butan-2-yl)amino]butan-2-one is an organic compound with the molecular formula C8H17NO It is a chiral amine, which means it has a specific three-dimensional arrangement that makes it optically active

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-[(Butan-2-yl)amino]butan-2-one involves the reductive amination of butan-2-one with butan-2-amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as amine dehydrogenases, has also been explored for the efficient synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

4-[(Butan-2-yl)amino]butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary amines or alcohols.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield butan-2-one and butanoic acid, while reduction can produce butan-2-amine and butan-2-ol .

Scientific Research Applications

4-[(Butan-2-yl)amino]butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Butan-2-yl)amino]butan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

    Butan-2-amine: A simpler amine with similar structural features.

    Butan-2-one: A ketone that shares the butan-2-one backbone.

    Butan-2-ol: An alcohol derived from the reduction of butan-2-one.

Uniqueness

4-[(Butan-2-yl)amino]butan-2-one is unique due to its chiral nature and the presence of both amine and ketone functional groups. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Biological Activity

4-[(Butan-2-yl)amino]butan-2-one, a compound characterized by its unique molecular structure, is gaining attention in biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its properties, mechanisms, and implications for future research.

Chemical Structure and Properties

The molecular formula of this compound is C8H17NOC_8H_{17}NO, and it possesses a molecular weight of 143.23 g/mol. The compound features a butanone backbone with a butan-2-yl amino group, which is crucial for its biological interactions.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
  • Cytotoxicity : Research indicates potential cytotoxic effects on cancer cell lines, suggesting a role in anticancer therapy .
  • Neuroprotective Properties : Compounds with similar structures have been implicated in neuroprotection, potentially offering benefits in neurodegenerative diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Antimicrobial Studies

A study assessing the antimicrobial properties of related compounds demonstrated that modifications in the alkyl chain significantly influenced activity against bacterial strains. For instance, compounds with branched alkyl groups exhibited enhanced potency against MRSA compared to their linear counterparts .

Cytotoxicity Assessment

In vitro studies on human monocytic leukemia cell lines revealed that derivatives of this compound showed varying degrees of cytotoxicity. The most effective derivatives had IC50 values ranging from 1.4 to >10 µM, with increased lipophilicity correlating with higher cytotoxic effects .

Neuroprotective Effects

Research into neuroprotective agents has highlighted the potential of similar amine-containing compounds to mitigate oxidative stress in neuronal cells. These findings suggest that this compound may also possess neuroprotective properties through mechanisms such as reducing reactive oxygen species (ROS) levels .

Comparative Analysis with Similar Compounds

A comparison table illustrates the structural and functional differences between this compound and related compounds:

Compound NameStructure FeaturesUnique Aspects
4-Aminobutan-2-oneLacks butan-2-yl groupSimpler structure without branched alkyl group
N-IsopropylbutanamideContains isopropyl but lacks ketone functionalityAmide instead of ketone
1-AminoethylbutanoneShorter carbon chainLimited biological activity due to structural differences

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

4-(butan-2-ylamino)butan-2-one

InChI

InChI=1S/C8H17NO/c1-4-7(2)9-6-5-8(3)10/h7,9H,4-6H2,1-3H3

InChI Key

ICGSUKDJSIFPMO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCCC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.